molecular formula C11H19NO3 B13081699 Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13081699
M. Wt: 213.27 g/mol
InChI Key: GCYDMFDUULNBMH-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824536-50-6) is a chemical compound with the molecular formula C₁₁H₁₉NO₃. It has a molecular weight of 213.27 g/mol. This compound belongs to the class of pyrrolidine derivatives and features a tert-butyl group, an ethenyl (vinyl) group, and a hydroxyl group attached to the pyrrolidine ring .

Preparation Methods

Synthetic Routes:: The synthetic preparation of tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves several steps. One common approach is the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone containing the ethenyl group. The reaction typically proceeds under mild conditions, and the resulting product can be isolated and purified .

Industrial Production:: While there isn’t extensive information on large-scale industrial production, researchers and pharmaceutical companies may synthesize this compound for specific applications.

Chemical Reactions Analysis

Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The tert-butyl group or the ethenyl group can be substituted. Common reagents and conditions depend on the specific transformation desired.

Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine::

    Drug Development: Scientists explore its potential as a precursor for drug candidates.

    Bioconjugation: The hydroxyl group allows for bioconjugation to biomolecules.

Industry::

    Fine Chemicals: It finds applications in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The specific mechanism of action for tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate depends on its context. It could interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups or structural features include:

  • tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Other pyrrolidine derivatives with hydroxyl or vinyl groups

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3

InChI Key

GCYDMFDUULNBMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C=C

Origin of Product

United States

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